Bidebiline C
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Overview
Description
Bidebiline C is an isoquinoline alkaloid that is a dimer of 8-methoxydehydroanonaine. Isolated from the roots of Polyalthia debilis, it exhibits moderate antimalarial activity by inhibiting the growth of the malarial parasite Plasmodium falciparum. It has a role as a metabolite and an antimalarial. It is an isoquinoline alkaloid, an aromatic ether, an oxacycle, a biaryl, a member of isoquinolines and a ring assembly. It derives from a (-)-annonaine.
Scientific Research Applications
Antimalarial Properties
Bidebiline C, as part of the bis-dehydroaporphine alkaloids isolated from Polyalthia debilis, has been identified for its potential in antimalarial applications. Compounds closely related to this compound, such as Bidebiline A and Bidebiline E, have exhibited moderate antimalarial activity. For example, Bidebiline E showed antimalarial activity against Plasmodium falciparum, a common malaria parasite (Kanokmedhakul et al., 2003); (Kanokmedhakul et al., 2007).
Wnt Signal Inhibitory Activities
Bidebiline E, closely related to this compound, has been studied for its inhibitory effects on Wnt signaling pathways. This pathway plays a crucial role in various biological processes, including cell growth and differentiation. Bidebiline E demonstrated an ability to inhibit transcriptional activity of TCF/β-catenin, a key component in Wnt signaling (Shono et al., 2016).
Antimycobacterial Activity
In addition to antimalarial properties, Bidebiline E also displayed antimycobacterial activity against Mycobacterium tuberculosis. This suggests a potential application of this compound in treating tuberculosis or other mycobacterial infections (Kanokmedhakul et al., 2007).
Properties
Molecular Formula |
C36H28N2O6 |
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Molecular Weight |
584.6 g/mol |
IUPAC Name |
15-methoxy-13-(15-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene |
InChI |
InChI=1S/C36H28N2O6/c1-39-21-7-3-5-19-27(21)31(33-25-17(9-11-37-33)13-23-35(29(19)25)43-15-41-23)32-28-20(6-4-8-22(28)40-2)30-26-18(10-12-38-34(26)32)14-24-36(30)44-16-42-24/h3-8,13-14,37-38H,9-12,15-16H2,1-2H3 |
InChI Key |
OJNKDUUHVWZPHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4CCN3)OCO5)C6=C7C8=C(C9=C6C(=CC=C9)OC)C1=C(C=C8CCN7)OCO1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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